Cas no 1416348-83-8 ((R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride)
(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-4-AMINO-5,5,5-TRIFLUOROPENTANOIC ACID HYDROCHLORIDE
- (R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride
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- MDL: MFCD12164605
- Inchi: 1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1
- InChI Key: PBVOWYVDAMNWQT-AENDTGMFSA-N
- SMILES: [C@@H](N)(CCC(=O)O)C(F)(F)F.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD323223-1g |
(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride |
1416348-83-8 | 95+% | 1g |
¥4130.0 | 2023-04-02 | |
| Fluorochem | 355847-1g |
1-(2-methylpropyl)-1H-imidazol-2-amine |
1416348-83-8 | 1g |
£468.00 | 2023-04-15 |
(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on (R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride
Compound CAS No 1416348-83-8: (R)-4-Amino-5,5,5-Trifluoropentanoic Acid Hydrochloride
The compound with CAS No 1416348-83-8, known as (R)-4-Amino-5,5,5-Trifluoropentanoic Acid Hydrochloride, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pentanoic acid backbone with a trifluoromethyl group at the 5-position and an amino group at the 4-position, making it a valuable substrate for various chemical reactions.
Recent studies have highlighted the importance of (R)-4-Amino-5,5,5-Trifluoropentanoic Acid Hydrochloride in the synthesis of bioactive compounds. The presence of the trifluoromethyl group introduces unique electronic and steric effects, which can enhance the pharmacokinetic properties of derived molecules. Researchers have explored its use as an intermediate in the synthesis of peptide analogs and other bioactive agents, where its stereochemistry plays a crucial role in determining biological activity.
The stereochemistry of this compound is particularly noteworthy. The (R) configuration at the chiral center ensures specific interactions with biological targets, making it a key factor in drug design. Recent advancements in asymmetric synthesis have enabled efficient production of this enantiomerically pure compound, further enhancing its utility in medicinal chemistry.
In terms of applications, (R)-4-Amino-5,5,5-Trifluoropentanoic Acid Hydrochloride has been utilized in the development of novel antibiotics and antiviral agents. Its ability to form stable amide bonds makes it an ideal building block for peptide-based drugs. Additionally, the trifluoromethyl group contributes to improved metabolic stability and bioavailability, which are critical factors in drug development.
Recent research has also focused on the use of this compound in materials science. Its unique electronic properties make it a potential candidate for applications in organic electronics and optoelectronic devices. Studies have shown that derivatives of this compound can exhibit interesting photophysical properties, opening new avenues for its application beyond traditional pharmaceuticals.
The synthesis of (R)-4-Amino-5,5,5-Trifluoropentanoic Acid Hydrochloride involves a multi-step process that combines fluorination and asymmetric catalysis techniques. These methods have been optimized to achieve high yields and enantiomeric excesses, ensuring scalability for industrial applications.
In conclusion, CAS No 1416348-83-8 represents a versatile compound with wide-ranging applications in pharmaceuticals and materials science. Its unique structure and stereochemistry make it a valuable tool for researchers aiming to develop innovative solutions in these fields.
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